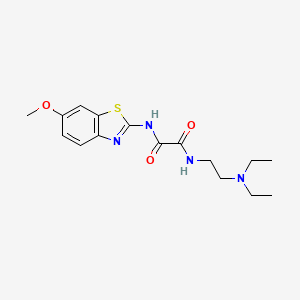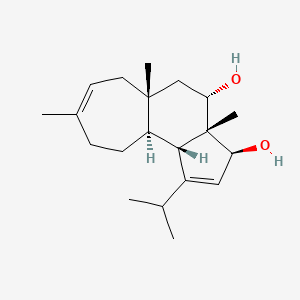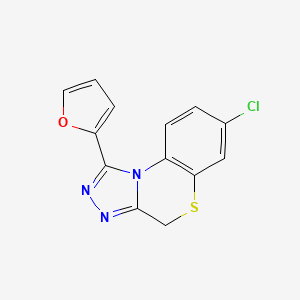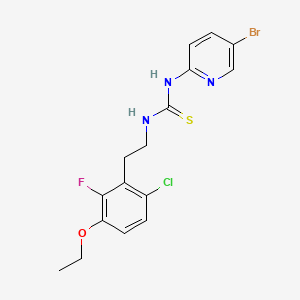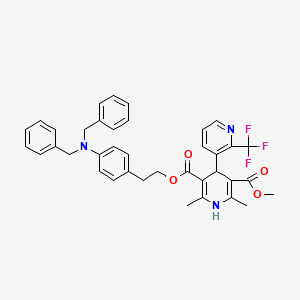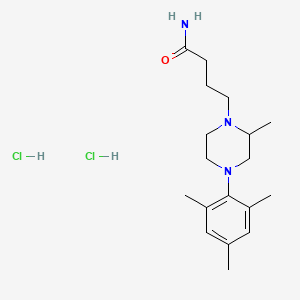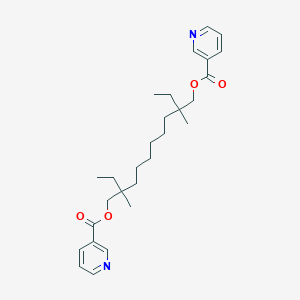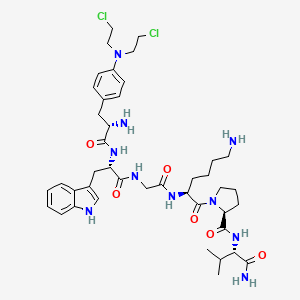
H-Mel-Trp-Gly-Lys-Pro-Val-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Mel-Trp-Gly-Lys-Pro-Val-NH2, also known as alpha-melanocyte stimulating hormone (alpha-MSH), is a peptide hormone derived from the pituitary gland. It plays a crucial role in pigmentation by stimulating the production and release of melanin in melanocytes. Additionally, alpha-MSH has various other biological functions, including regulation of appetite, energy homeostasis, and immune responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Mel-Trp-Gly-Lys-Pro-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure efficiency and consistency in production .
Analyse Des Réactions Chimiques
Types of Reactions
H-Mel-Trp-Gly-Lys-Pro-Val-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residue in the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted analogs of this compound, each with potentially different biological activities .
Applications De Recherche Scientifique
H-Mel-Trp-Gly-Lys-Pro-Val-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in pigmentation, appetite regulation, and energy homeostasis.
Medicine: Explored for potential therapeutic applications in conditions such as obesity, inflammation, and skin disorders.
Industry: Utilized in the development of cosmetic products aimed at enhancing skin pigmentation
Mécanisme D'action
H-Mel-Trp-Gly-Lys-Pro-Val-NH2 exerts its effects by binding to melanocortin receptors (MCRs) on the surface of target cells. This binding activates intracellular signaling pathways, leading to various biological responses. For example, in melanocytes, the activation of MCRs stimulates the production of melanin, resulting in increased pigmentation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-Melanocyte Stimulating Hormone (beta-MSH): Another peptide hormone with similar functions but different amino acid sequence.
Gamma-Melanocyte Stimulating Hormone (gamma-MSH): Also involved in pigmentation and other biological processes.
Adrenocorticotropic Hormone (ACTH): Shares a common precursor with alpha-MSH and has overlapping functions.
Uniqueness
H-Mel-Trp-Gly-Lys-Pro-Val-NH2 is unique due to its specific amino acid sequence and its potent effects on pigmentation and energy homeostasis. Its ability to bind to multiple melanocortin receptors and activate diverse signaling pathways distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
112983-70-7 |
|---|---|
Formule moléculaire |
C42H60Cl2N10O6 |
Poids moléculaire |
871.9 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H60Cl2N10O6/c1-26(2)37(38(47)56)52-41(59)35-11-7-19-54(35)42(60)33(10-5-6-18-45)50-36(55)25-49-40(58)34(23-28-24-48-32-9-4-3-8-30(28)32)51-39(57)31(46)22-27-12-14-29(15-13-27)53(20-16-43)21-17-44/h3-4,8-9,12-15,24,26,31,33-35,37,48H,5-7,10-11,16-23,25,45-46H2,1-2H3,(H2,47,56)(H,49,58)(H,50,55)(H,51,57)(H,52,59)/t31-,33-,34-,35-,37-/m0/s1 |
Clé InChI |
OUAFDMPKBCDEID-KPNBNENOSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)N(CCCl)CCCl)N |
SMILES canonique |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)N(CCCl)CCCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


